2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid and its derivatives have been extensively studied for their chemical synthesis and properties. For example, derivatives of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid have been synthesized through cyclocondensation processes, displaying promising anti-inflammatory activities in both in vitro and in vivo models. These compounds have shown significant binding affinity towards human serum albumin, indicating their potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015). Additionally, azlactone synthesis involving 2-phenyl-2-oxazolin-5-one as an intermediate highlights the role of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid derivatives in producing α-amino acids and peptides, underscoring its significance in synthetic organic chemistry (C. Hoyng, M. Mckenna, K. Novak, 1981).
Pharmaceutical Research
In the realm of pharmaceutical research, the compound's derivatives have been explored for their potential as anti-inflammatory agents. Specific derivatives were synthesized and evaluated for their efficacy in inhibiting inflammatory processes, showcasing the compound's utility in developing new therapeutic agents (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Material Science and Imaging
In material science and imaging applications, certain derivatives of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid have been utilized as contrast agents for magnetic resonance imaging (MRI). These derivatives form kinetically stable lanthanide complexes, offering insights into the development of high relaxivity contrast agents for enhanced MRI diagnostics (Jérôme Paris, C. Gameiro, Valerie Humblet, P. Mohapatra, V. Jacques, J. Desreux, 2006).
Luminescence Studies
The compound's derivatives have also been investigated for their luminescent properties, particularly in the development of novel stable fluorophores. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, making them ideal candidates for use in fluorescent labeling and biomedical analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAZOQKJCFDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564336 | |
Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid | |
CAS RN |
88460-51-9 | |
Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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